1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both chlorobenzyl and fluorophenyl groups, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: This step might involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the thienopyrimidine core.
Introduction of the Fluorophenyl Group: This could be accomplished through a similar nucleophilic substitution or a coupling reaction using a fluorophenyl reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction could introduce additional functional groups or modify existing ones.
Reduction: This might be used to reduce any double bonds or other reducible groups in the molecule.
Substitution: Both the chlorobenzyl and fluorophenyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the chlorobenzyl or fluorophenyl positions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, compounds of this class might:
Bind to Enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with Receptors: Modulating signal transduction pathways.
Affect Gene Expression: By interacting with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Other compounds in this class with different substituents.
Chlorobenzyl Derivatives: Compounds with similar chlorobenzyl groups but different cores.
Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups but different cores.
Uniqueness
1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H12ClFN2O2S |
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Molecular Weight |
386.8 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12ClFN2O2S/c20-13-5-3-4-12(10-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)15-7-2-1-6-14(15)21/h1-10H,11H2 |
InChI Key |
BEASAQDIMIFXPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Cl)F |
Origin of Product |
United States |
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